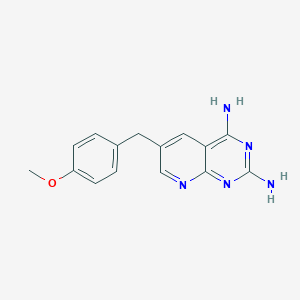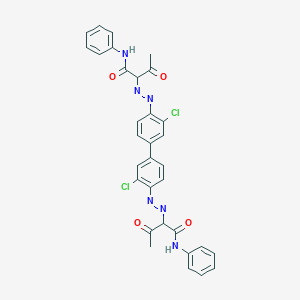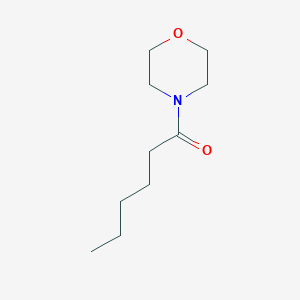
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)-, also known as PD173074, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase. This compound has been extensively studied due to its potential therapeutic applications in cancer treatment.
Wirkmechanismus
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- inhibits the activity of the FGFR tyrosine kinase by binding to the ATP-binding site of the enzyme. This prevents the activation of downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis. Inhibition of FGFR signaling by Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Biochemische Und Physiologische Effekte
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This makes Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- a potential candidate for the treatment of diseases that are characterized by excessive angiogenesis, such as age-related macular degeneration and diabetic retinopathy.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- also has some limitations. It is a potent inhibitor of the FGFR tyrosine kinase, but it may also inhibit other kinases at higher concentrations. In addition, Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)-. One area of research is the identification of biomarkers that can predict the response of cancer cells to Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)-. This will help to identify patients who are most likely to benefit from treatment with Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)-. Another area of research is the development of new analogs of Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- that have improved solubility and selectivity for the FGFR tyrosine kinase. Finally, the combination of Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- with other cancer therapies, such as immunotherapy, is an area of research that holds promise for improving cancer treatment outcomes.
Synthesemethoden
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- can be synthesized using a multi-step synthetic route. The first step involves the reaction of 2-aminopyridine with 2-chloroacetaldehyde in the presence of sodium borohydride to yield 2-(2-hydroxyethylamino)pyridine. This compound is then reacted with 2,4-dichloro-5-nitropyrimidine in the presence of potassium carbonate to yield 2-(2-hydroxyethylamino)-4,6-dichloro-5-nitropyrimidine. The final step involves the reduction of the nitro group to an amino group using palladium on carbon in the presence of hydrogen gas and subsequent reaction with p-methoxybenzaldehyde in the presence of sodium triacetoxyborohydride to yield Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)-.
Wissenschaftliche Forschungsanwendungen
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has been shown to be effective against a variety of cancer types, including breast cancer, lung cancer, and prostate cancer. In addition, Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
CAS-Nummer |
17752-60-2 |
|---|---|
Produktname |
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- |
Molekularformel |
C15H15N5O |
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
6-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H15N5O/c1-21-11-4-2-9(3-5-11)6-10-7-12-13(16)19-15(17)20-14(12)18-8-10/h2-5,7-8H,6H2,1H3,(H4,16,17,18,19,20) |
InChI-Schlüssel |
IREOUVDHASCDFW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=CC3=C(N=C(N=C3N=C2)N)N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2=CC3=C(N=C(N=C3N=C2)N)N |
Andere CAS-Nummern |
17752-60-2 |
Synonyme |
6-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4-diamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl iodide, [14C]](/img/structure/B100923.png)
![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)




![N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide](/img/structure/B100934.png)
![4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl](/img/structure/B100935.png)

![1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B100940.png)